molecular formula C12H16FN B14753747 (S)-2-(3-Fluoro-4-methylphenyl)piperidine

(S)-2-(3-Fluoro-4-methylphenyl)piperidine

Cat. No.: B14753747
M. Wt: 193.26 g/mol
InChI Key: YNECMRJGTSCKFJ-LBPRGKRZSA-N
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Description

(S)-2-(3-Fluoro-4-methylphenyl)piperidine is a chiral compound that features a piperidine ring substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Fluoro-4-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is first converted to an imine by reacting with piperidine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the desired this compound. This reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Fluoro-4-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

(S)-2-(3-Fluoro-4-methylphenyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Fluoro-4-methylphenyl)piperidine: The enantiomer of the compound, which may have different biological activities.

    2-(3-Fluoro-4-methylphenyl)piperidine: The racemic mixture containing both enantiomers.

    3-Fluoro-4-methylphenylpiperazine: A structurally similar compound with a piperazine ring instead of a piperidine ring.

Uniqueness

(S)-2-(3-Fluoro-4-methylphenyl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic characteristics.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(2S)-2-(3-fluoro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m0/s1

InChI Key

YNECMRJGTSCKFJ-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCCN2)F

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)F

Origin of Product

United States

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